2-(1-Aminopropyl)-4-fluoroaniline2hcl
Description
2-(1-Aminopropyl)-4-fluoroaniline·2HCl is a dihydrochloride salt of an aromatic amine featuring a 4-fluoroaniline core and a 1-aminopropyl side chain. Its molecular formula is C₉H₁₄Cl₂F N₂, with a molecular weight of 240.92 g/mol (calculated). The compound’s structure combines a halogenated aromatic ring with a primary aliphatic amine, enhancing its solubility in aqueous media due to the hydrochloride salt form.
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-fluoroaniline |
InChI |
InChI=1S/C9H13FN2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8H,2,11-12H2,1H3 |
InChI Key |
IWKHCLIXVYUVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4-fluoroaniline2hcl typically involves a multi-step process:
Starting Material: The synthesis begins with 4-fluoroaniline.
Alkylation: The 4-fluoroaniline undergoes alkylation with 1-bromopropane in the presence of a base such as potassium carbonate to form 2-(1-bromopropyl)-4-fluoroaniline.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group, resulting in 2-(1-Aminopropyl)-4-fluoroaniline.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, 2-(1-Aminopropyl)-4-fluoroaniline2hcl.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-4-fluoroaniline2hcl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(1-Aminopropyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aniline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ampropylfos (16606-64-7)
- Molecular Formula: C₃H₁₀NO₃P
- Molecular Weight : 139.08 g/mol
- Functional Groups: Phosphonic acid, 1-aminopropyl chain.
- Applications : Fungicide (ISO-classified) .
- Key Differences: Ampropylfos replaces the fluoroaniline moiety with a phosphonic acid group, increasing polarity and metal-chelating capacity.
3-Bromo-5-fluoro-4-iodoaniline (2090537-38-3)
- Molecular Formula: C₆H₄BrFINO
- Molecular Weight : 332.91 g/mol
- Functional Groups : Trihalogenated aniline (Br, F, I).
- Applications : Intermediate in organic synthesis, likely for agrochemicals or dyes .
- Key Differences :
- The trihalogenated structure increases steric hindrance and molecular weight, reducing solubility compared to the dihydrochloride salt of the target compound.
- The absence of an aliphatic amine side chain limits its ability to participate in coupling reactions, a feature critical in drug conjugate synthesis (e.g., Ris-1Aa in ) .
Monoammonium Sulfamate (61-82-5)
- Molecular Formula : H₆N₂O₃S
- Molecular Weight : 114.12 g/mol
- Functional Groups : Sulfamate, ammonium ion.
- Applications : Herbicide (tolerances revoked) .
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Applications |
|---|---|---|---|---|
| 2-(1-Aminopropyl)-4-fluoroaniline·2HCl | C₉H₁₄Cl₂F N₂ | 240.92 | Aromatic amine, aliphatic amine | Pharmaceutical intermediate |
| Ampropylfos | C₃H₁₀NO₃P | 139.08 | Phosphonic acid, aminopropyl | Fungicide |
| 3-Bromo-5-fluoro-4-iodoaniline | C₆H₄BrFINO | 332.91 | Trihalogenated aniline | Organic synthesis |
| Monoammonium sulfamate | H₆N₂O₃S | 114.12 | Sulfamate, ammonium ion | Herbicide |
Research Findings and Implications
Solubility and Reactivity: The dihydrochloride salt of 2-(1-Aminopropyl)-4-fluoroaniline enhances aqueous solubility, making it preferable for reactions in polar solvents compared to neutral analogs like 3-Bromo-5-fluoro-4-iodoaniline .
Functional Group Versatility: The primary amine on the propyl chain enables conjugation reactions (e.g., NHS ester coupling in ), a feature absent in Ampropylfos and Monoammonium sulfamate .
Application Divergence : Halogenated anilines with aliphatic amines are underrepresented in agrochemicals but prominent in drug development, as seen in Ris-1Aa’s synthesis .
Limitations and Notes
- Direct comparative data for 2-(1-Aminopropyl)-4-fluoroaniline·2HCl is sparse; inferences are drawn from structural analogs.
- Contradictions arise in application domains (e.g., fungicides vs. drug intermediates), emphasizing the role of functional groups in determining utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
